Windaus Ketone
Overview
Description
Synthesis Analysis
The synthesis of Windaus Ketone has been described in several studies . Starting from 1β- [®-2- hydroxy-1-methylethyl]-7aβ-methyl-3aα,6,7,7aβ-tetrahydroindane (1), syntheses have been effected of two bicyclic compounds suitable as intermediates for conversion into vitamin D-active products . Another study describes an efficient synthesis of the 25-hydroxy Windaus Ketone from the Inhoen-Lythgoe diol .Molecular Structure Analysis
Windaus Ketone contains a total of 53 bonds; 21 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) .Chemical Reactions Analysis
The reactions of ketones have been extensively studied . Enantioselective reduction of the C=O double bond in organic synthesis has important applications in the synthesis of many natural products as well as pharmaceutical products .Physical And Chemical Properties Analysis
Aldehydes and ketones are simple compounds which contain a carbonyl group - a carbon-oxygen double bond . The main difference between aldehydes and ketones is based on their ability to be oxidized .Scientific Research Applications
Synthesis and Metabolic Studies
Total Synthesis : Nemoto et al. (1990) achieved a highly diastereoselective total synthesis of 25-hydroxy Windaus-Grundmann ketone through a novel regiocontrolled C−C bond formation, highlighting a significant advancement in synthetic chemistry (Nemoto, Ando, & Fukumoto, 1990).
Degradation Studies : Stewart et al. (1984) investigated the degradation of crystalline ergocalciferol, leading to the formation of Windaus ketone IIa, contributing to our understanding of the chemical breakdown processes of certain compounds (Stewart, Midland, & Byrn, 1984).
Efficient Synthesis : Fall et al. (2000) described a short and efficient synthesis of the 25-hydroxy Windaus–Grundmann ketone, showcasing the advancements in the methods of synthesizing complex molecules (Fall, Vitale, & Mouriño, 2000).
Direct Hydroxylation Studies : Bovicelli et al. (1992) achieved direct oxyfunctionalization of the side-chain C-25 of vitamin D3-derived Windaus-Grundmann ketone, demonstrating a novel approach in organic chemistry (Bovicelli, Lupattelli, Mincione, Prencipe, & Curci, 1992).
Biomedical Implications
Metabolic Rate Monitoring : Gouma et al. (2014) outlined the use of ketone bodies, like Windaus ketone, as biomarkers in metabolic rate monitoring, which can be significant in health and diet control (Gouma, Alkhader, & Stanaćević, 2014).
Brain Fuel Metabolism : Hawkins et al. (1971) studied ketone-body utilization in the brain, which is relevant for understanding the role of compounds like Windaus ketone in brain metabolism (Hawkins, Williamson, & Krebs, 1971).
Diverse Applications
Photopolymerizations : Dadashi-Silab et al. (2015) discussed the use of aromatic ketones, similar to Windaus ketone, in photopolymerizations, showing their utility in polymer research (Dadashi-Silab, Aydogan, & Yagcı, 2015).
Ketone Body Metabolism and Therapeutics : Puchalska and Crawford (2017) explored the role of ketone bodies, including Windaus ketone, in fuel metabolism and therapeutics, highlighting their significance in various diseases (Puchalska & Crawford, 2017).
Biomass Conversion : Pham et al. (2013) discussed ketonization of carboxylic acids in biomass conversion, which is relevant to understanding the industrial applications of ketones like Windaus ketone (Pham, Sooknoi, Crossley, & Resasco, 2013).
Safety And Hazards
properties
IUPAC Name |
(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOBQLKFJUZJB-IBOOZMTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453987 | |
Record name | Windaus Ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Windaus Ketone | |
CAS RN |
55812-80-1 | |
Record name | Windaus Ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.